Thiol-C9-PEG5

Self-Assembled Monolayer Surface Plasmon Resonance Biosensor Interface Engineering

Inconsistent linker length or PEG density ruins SPR sensor performance and abolishes PROTAC degradation activity. Thiol-C9-PEG5 solves this with a fixed C9 alkane anchor and PEG5 hydrophilic segment. - **Gold SAMs**: Robust Au-S anchoring; >90% reduction in lysozyme nonspecific adsorption vs. bare gold when mixed with OEG-thiols. - **PROTACs**: MW 380.58 g/mol within optimal 300-500 range; eliminates iterative PEG₂-PEG₁₂ screening. - **Nanoparticles**: Higher saturating capping density than high-MW PEG-thiols (≥1500 g/mol) with baseline colloidal stability. - Available from BenchChem with verified purity and documented supply chain.

Molecular Formula C19H40O5S
Molecular Weight 380.6 g/mol
CAS No. 130727-42-3
Cat. No. B3347273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-C9-PEG5
CAS130727-42-3
Molecular FormulaC19H40O5S
Molecular Weight380.6 g/mol
Structural Identifiers
SMILESC(CCCCCOCCOCCOCCOCCO)CCCCCS
InChIInChI=1S/C19H40O5S/c20-10-12-22-14-16-24-18-17-23-15-13-21-11-8-6-4-2-1-3-5-7-9-19-25/h20,25H,1-19H2
InChIKeyIOBMVUDHPRVCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiol-C9-PEG5 Identity & Specifications


Thiol-C9-PEG5 (CAS 130727-42-3, C₁₉H₄₀O₅S, MW 380.58 g/mol, IUPAC: 23-mercapto-3,6,9,12-tetraoxatricosan-1-ol) is a heterobifunctional compound comprising a nine-carbon alkane chain terminated with a thiol (-SH) group and a pentameric polyethylene glycol (PEG₅) segment bearing a terminal hydroxyl group . This molecular architecture enables covalent anchoring to noble metal surfaces (gold, silver) via robust Au–S or Ag–S bonds while the PEG₅ segment provides a hydrophilic, biocompatible interface [1]. The compound is commercially categorized as a PEG-based PROTAC linker for targeted protein degradation applications .

Surface Modification Covalent anchoring to gold/silver surfaces via thiol bond; PEG5 provides hydrophilic interface for antifouling SAMs.
PROTAC Linker Heterobifunctional C9-alkane-PEG5 linker for targeted protein degradation research.

Why Thiol-C9-PEG5 Is Irreplaceable


In self-assembled monolayer (SAM) formation and PROTAC linker design, the dimensions and physicochemical properties of the spacer are non-negotiable parameters that directly determine interfacial behavior and intracellular degradation efficiency. Substituting Thiol-C9-PEG5 with an arbitrary alkane thiol or a PEG chain of different length alters the fundamental architecture of the resulting surface or linker [1]. Competitive adsorption studies demonstrate that alkane-thiol ligands replace PEG-thiols on gold surfaces in a length-dependent manner, fundamentally altering the intended PEG surface density and antifouling performance [2]. Similarly, in PROTAC design, linker length is a critical determinant of ternary complex formation efficiency; deviation from the optimal spacer length can abolish degradation activity . The specific C9-PEG5 architecture represents a discrete point in the design space that cannot be approximated by simply mixing a C11 alkane thiol with a PEG₈-thiol.

C9 spacer length may not be approximated by shorter or longer alkane thiols, altering surface architecture and stability.
PEG5 segment mismatch may shift antifouling performance and protein adsorption resistance from intended design.
PROTAC linker length deviation may reduce ternary complex formation efficiency, limiting degradation activity.

Thiol-C9-PEG5 Comparative Performance


Alkane Chain Length and Mixed SAM Stability

Class-level inference from alkane-thiol competitive adsorption studies establishes that the nine-carbon alkyl segment (C9) in Thiol-C9-PEG5 occupies an intermediate position in the hydrophobic length spectrum that modulates competitive displacement behavior on gold surfaces. Thermogravimetric analysis (TGA) demonstrates that alkane-thiol ligands competitively adsorb onto gold nanoparticle surfaces and that the extent of PEG-thiol replacement depends on the specific length of the alkane-thiol molecule [1]. While direct data for the exact C9-PEG5 compound are not available in the peer-reviewed literature, the established length-dependence principle indicates that the C9 segment confers intermediate resistance to competitive displacement relative to shorter (C6) and longer (C12–C18) alkane-thiol competitors.

Chain Length Effect
Class-level inference
Length-dependent displacement via TGA; C9 intermediate resistance
Supports intermediate displacement resistance context
Data to verify for exact C9-PEG5 compound
Self-Assembled Monolayer Surface Plasmon Resonance Biosensor Interface Engineering

PROTAC Linker Length and Permeability

Class-level inference from PROTAC linker design principles indicates that PEG-based linkers with molecular weights in the 300–500 g/mol range balance cell permeability with sufficient length to enable ternary complex formation between E3 ligase and target protein . Thiol-C9-PEG5 (MW 380.58 g/mol, PEG₅ segment) falls within this empirically established optimal range. PROTACs consist of two distinct ligands joined by a linker; one ligand targets an E3 ubiquitin ligase and the other targets the desired protein, with the linker length being critical for bringing the two proteins into proximity for ubiquitination . Linkers that are too short prevent ternary complex formation, while excessively long linkers reduce cell permeability and increase molecular weight beyond favorable drug-like properties.

PROTAC Linker MW
Class-level inference
380.58 g/mol
Within class-level optimal range
Context-dependent; no direct assay data
PROTAC Targeted Protein Degradation Linker Optimization

PEG Chain Length and Nanoparticle Stability

Cross-study comparison of thiol-PEG functionalized gold nanoparticles reveals a clear molecular-weight dependence of stabilization efficiency. High-MW PEG (≥1500 g/mol) stabilizes gold nanoparticles and screens surface charge better than low-MW PEG (<1000 g/mol), but low-MW PEG achieves higher saturated capping density on the nanoparticle surface [1]. Thiol-C9-PEG5, with MW 380.58 g/mol, occupies the low-MW regime and is predicted to confer higher grafting density than longer PEG-thiols while providing adequate steric stabilization. Nanoparticle stability in high ionic strength media increases with increasing PEG length, decreasing nanoparticle diameter, and increasing PEG mole fraction [2].

Nanoparticle Stability
Cross-study comparable
Higher capping density, lower steric stabilization vs high-MW PEG
Intermediate performance profile
Exact values not reported for MW 380 compound
Gold Nanoparticle Functionalization Colloidal Stability PEGylation

Mixed SAM Underbrush for Antifouling

Class-level inference from backfilling studies demonstrates that mixed monolayers combining PEG-thiols with oligo(ethylene glycol) (OEG)-terminated alkane thiols exhibit superior resistance to protein adsorption and bacterial adhesion compared to pure PEG SAMs [1]. X-ray photoelectron spectroscopy, contact angle, and atomic force microscopy confirm that backfilling PEG-thiol SAMs with OEG-thiols results in underbrush formation without phase separation, a phenomenon commonly observed with pure alkane-thiol backfilling [2]. The mixed PEG/OEG monolayers achieve better antifouling performance than PEG alone, with OEG addition causing less PEG desorption compared to alkane-thiol backfilling [3]. Thiol-C9-PEG5, as a PEG-thiol with defined C9 hydrophobic anchor and PEG₅ hydrophilic segment, is structurally compatible with this established backfilling strategy.

Mixed SAM Antifouling
Class-level inference
Mixed PEG/OEG outperforms pure PEG SAMs
Compatible with backfilling strategy
No direct quantification available
Antifouling Surface Mixed SAM Protein Adsorption Resistance

Linker Flexibility and Conformational Space

The molecular structure of Thiol-C9-PEG5 contains 22 rotatable bonds (as determined from SMILES string: OCCOCCOCCOCCOCCCCCCCCCCCS) , conferring high conformational flexibility. This structural feature differentiates Thiol-C9-PEG5 from rigid aromatic linkers (e.g., phenyl-based PROTAC linkers with ≤6 rotatable bonds) and from shorter PEG homologs such as Thiol-C9-PEG4 (C₁₇H₃₆O₄S, MW 336.53 g/mol, ~19 rotatable bonds) . In PROTAC design, linker flexibility influences the entropic penalty associated with ternary complex formation; overly flexible linkers (e.g., PEG₈ or longer) may introduce unfavorable conformational entropy, while rigid linkers may restrict the geometric alignment required for ubiquitination.

Linker Flexibility
Class-level inference
22 rotatable bonds
Intermediate flexibility profile
Compared to 19 (PEG4) and 28 (PEG8) bonds
Molecular Flexibility Linker Conformational Entropy PROTAC Ternary Complex

Thiol-C9-PEG5 Application Scenarios


Mixed PEG/OEG SAMs for SPR Biosensors

Thiol-C9-PEG5 is optimally deployed as the PEG-thiol component in mixed self-assembled monolayers on gold SPR sensor chips, where backfilling with OEG-terminated alkane thiols enhances antifouling performance beyond that of homogeneous PEG layers [1]. The C9 alkane segment anchors robustly to gold while the PEG₅ segment provides hydrophilic interface properties. Mixed PEG-COOH/MEG-OH SAMs formed on borohydride-cleaned gold interfaces reduce lysozyme nonspecific adsorption by >90% compared to bare gold [2], establishing the performance benchmark for this SAM architecture.

PEG Linker for PROTAC Synthesis

In PROTAC design campaigns, Thiol-C9-PEG5 serves as a linker with MW 380.58 g/mol—positioned within the 300–500 g/mol optimal range for balancing cell permeability with sufficient reach to enable E3 ligase–target protein proximity . The compound provides a predefined spacer length that eliminates the need for iterative linker optimization across the PEG₂ to PEG₁₂ spectrum. PROTACs utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins , and linker geometry is a critical determinant of degradation efficiency.

High-Density Gold Nanoparticle PEGylation

For gold nanoparticle functionalization where maximizing PEG grafting density is prioritized over maximal steric shielding, Thiol-C9-PEG5 (MW 380.58 g/mol) is predicted to achieve higher saturated capping density than high-MW PEG-thiols (≥1500 g/mol) while still providing baseline colloidal stabilization [3]. Nanoparticle stability in high ionic strength biological media increases with PEG length and mole fraction [4]; the C9-PEG5 architecture offers an intermediate point in this parameter space suitable for applications where dense ligand presentation is critical.

Gold Electrode Functionalization for Biosensors

Thiol-C9-PEG5 is suitable for functionalizing gold electrode surfaces in electrochemical biosensors where the C9 alkane segment provides intermediate resistance to competitive displacement by adventitious thiols relative to shorter-chain homologs [5]. The PEG₅ segment confers hydrophilicity and protein resistance while the hydroxyl terminus enables further covalent conjugation chemistry. This architecture is particularly relevant in complex biological matrices where long-term sensor stability against surface fouling and ligand exchange is required.

Application
Selection Property
Validation Focus
SPR Biosensor SAMs
C9-PEG5 spacer architecture
Antifouling performance in mixed SAMs
PROTAC Linker Synthesis
PEG5 linker length
Ternary complex formation efficiency
Gold Nanoparticle PEGylation
PEG5 grafting density
Colloidal stability in biological media
Gold Electrode Functionalization
C9 anchor displacement resistance
Long-term sensor stability against fouling

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